molecular formula C14H21NO2 B268237 N-butyl-3-propoxybenzamide

N-butyl-3-propoxybenzamide

Cat. No.: B268237
M. Wt: 235.32 g/mol
InChI Key: OBZCWCFKUGNQSH-UHFFFAOYSA-N
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Description

N-Butyl-3-propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the benzene ring and a butyl chain (-CH₂CH₂CH₂CH₃) attached to the amide nitrogen. Benzamide derivatives are widely studied for their roles in metal-catalyzed reactions, particularly when functionalized with directing groups that facilitate C–H bond activation .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butyl-3-propoxybenzamide

InChI

InChI=1S/C14H21NO2/c1-3-5-9-15-14(16)12-7-6-8-13(11-12)17-10-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,15,16)

InChI Key

OBZCWCFKUGNQSH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)OCCC

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

A structurally analogous compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), shares the benzamide core but differs in substituents:

  • Benzene ring substitution : 3-methyl vs. 3-propoxy.
  • Amide nitrogen substitution : A hydroxy-dimethylethyl group (-C(CH₃)₂CH₂OH) vs. a butyl chain.
Feature N-Butyl-3-propoxybenzamide* N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Benzene substituent 3-propoxy 3-methyl
Amide substituent Butyl 2-hydroxy-1,1-dimethylethyl
Directing group Potential O-donor (propoxy) N,O-bidentate (amide N, hydroxyl O)

*Hypothetical analysis based on structural inference.

Physicochemical Properties

  • compound : Characterization included ¹H/¹³C NMR, IR, GC-MS, elemental analysis, and X-ray crystallography, confirming high purity and structural integrity .
  • This compound : Expected to show distinct spectroscopic signatures (e.g., propoxy’s ether IR stretch at ~1100 cm⁻¹) and higher lipophilicity due to the butyl chain.

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